4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
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Overview
Description
4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is an organic compound that belongs to the class of thiazinane derivatives This compound is characterized by the presence of a thiazinane ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylamine with a suitable thiazinane precursor in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazinane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Methylphenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone include:
Uniqueness
What sets this compound apart from similar compounds is its unique thiazinane ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methylphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-8-2-4-9(5-3-8)12-10(13)6-17(15,16)7-11(12)14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLPZQXBFVBOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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